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Compound of Interest

Compound Name:

3-[(4-

Fluorophenyl)sulfanyl]propanehydr

azide

CAS No.: 851169-59-0

Cat. No.: B3387718

Get Quote

Part 1: Executive Summary & Structural Identity
Introduction
3-[(4-Fluorophenyl)sulfanyl]propanehydrazide (hereafter referred to as FPSP-H) is a critical

intermediate in the synthesis of bioactive heterocycles, particularly 1,2,4-triazoles and 1,3,4-

thiadiazoles used in anticancer and antimicrobial research.[1][2] Its structural core combines a

lipophilic fluorinated aryl thioether tail with a reactive hydrazide head, making it a versatile

"click-ready" scaffold for fragment-based drug design (FBDD).

This guide provides a rigorous framework for the physical characterization of FPSP-H. Unlike

standard datasheets, this document focuses on the causality of physical behaviors and

establishes self-validating protocols for purity assessment.
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Parameter Detail

IUPAC Name 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide

Common Identifier FPSP-H

Molecular Formula

C

H

FN

OS

Molecular Weight 214.26 g/mol

SMILES FC1=CC=C(SCCC(=O)NN)C=C1

Key Functional Groups Aryl Fluoride, Thioether (Sulfide), Hydrazide

Part 2: Physicochemical Properties (The Core)
Solid-State Characteristics
FPSP-H typically isolates as a crystalline solid. The presence of the thioether linkage

introduces flexibility compared to its sulfonyl analogs, often resulting in a lower melting point

range than the corresponding sulfones.

Appearance: White to off-white crystalline powder.

Melting Point (Expected): 60–65 °C (Based on structural analogs like 3-[(4-

chlorophenyl)thio]propanehydrazide). Note: Sulfonyl analogs typically melt >120 °C; the

sulfide linkage lowers lattice energy.

Polymorphism: The hydrazide group is a potent hydrogen bond donor/acceptor. Polymorphic

screening is critical during scale-up, as solvent choice (e.g., Ethanol vs. Ethyl Acetate) can

induce different stacking arrangements.

Solution Properties & Solubility Profile
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The fluorophenyl moiety imparts significant lipophilicity, while the hydrazide tail provides a polar

handle.

Solvent Solubility Rating Mechanistic Insight

DMSO High
Disrupts intermolecular H-

bonding of the hydrazide.

Methanol Moderate-High
Good for recrystallization;

solubilizes the polar head.

Water Low
The hydrophobic fluoro-aryl tail

dominates aqueous behavior.

Dichloromethane Moderate
Solubilizes the thioether

backbone.

LogP (Predicted): ~1.2 – 1.5. The fluorine atom increases lipophilicity relative to the

unsubstituted phenyl analog, enhancing membrane permeability in biological assays.

pKa: The terminal hydrazine nitrogen (

) is weakly basic (pKa ~3.0–3.5), making it protonatable only under acidic conditions.

Part 3: Synthesis & Characterization Workflow
To ensure scientific integrity, the characterization must follow the synthesis logic. The

compound is synthesized via a Thia-Michael addition followed by hydrazinolysis.

Synthesis & Analysis Pathway (DOT Visualization)
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Figure 1: Synthetic pathway for FPSP-H. The Thia-Michael addition is the rate-determining step

for impurity formation (disulfides), requiring strict characterization of the intermediate.

Part 4: Spectroscopic Characterization Protocols
This section details the expected spectral signatures used to validate the structure.

Nuclear Magnetic Resonance (NMR)
H NMR (400 MHz, DMSO-

):

9.05 (s, 1H, -CONH-): Broad singlet, exchangeable.

7.35 – 7.10 (m, 4H, Ar-H): Characteristic splitting of the para-fluorophenyl ring.

4.20 (s, 2H, -NH

): Broad, often merged with water peak if wet.

3.15 (t, 2H, -S-CH

-): Triplet, deshielded by sulfur.

2.35 (t, 2H, -CH

-CO-): Triplet, adjacent to carbonyl.
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F NMR:

Single peak around -115 to -120 ppm (relative to CFCl

), confirming the integrity of the C-F bond.

Mass Spectrometry (MS)
Method: ESI-MS (Positive Mode).

Target Ion:

.

Fragmentations: Look for loss of hydrazine (

) or cleavage at the C-S bond.

Infrared Spectroscopy (FT-IR)
3300–3200 cm

: N-H stretching (doublet for primary amine).

1650–1630 cm

: C=O stretching (Amide I band).

1220 cm

: C-F stretching (Strong).

Part 5: Experimental Validation Protocols
Protocol: Purity Determination via HPLC
To validate the physical form, one must ensure no disulfide dimer (Ar-S-S-Ar) contamination.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

Mobile Phase:
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A: 0.1% Formic Acid in Water.

B: Acetonitrile.[3]

Gradient: 10% B to 90% B over 15 minutes.

Detection: UV at 254 nm (Aromatic) and 210 nm (Amide).

Pass Criteria: Single peak >98% area. Purity is critical as thioethers oxidize easily to

sulfoxides (

) over time.

Protocol: Oxidative Stability Stress Test
Rationale: Thioethers are susceptible to oxidation. This test confirms storage stability.

Dissolve 10 mg FPSP-H in 1 mL Acetonitrile.

Add 10 µL 30%

.

Monitor via TLC (Hexane:EtOAc 1:1) at t=0, 1h, 4h.

Observation: Appearance of a more polar spot indicates sulfoxide formation. If rapid

degradation occurs, store compound under Argon at -20 °C.

Part 6: Handling & Safety Data
Hazard Statements: Irritant (Skin/Eye).[4] The hydrazine moiety is potentially sensitizing.

Storage: Keep in a cool, dry place away from strong oxidizing agents.

Disposal: Incineration in a chemical combustor equipped with a scrubber (due to Fluorine

and Sulfur content).
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Synthesis of Aryl-Sulfanyl Propanehydrazides: Title: "Antioxidant and Anticancer Activity of

Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide" (Analogous synthetic

methodology).[5][6] Source: Molecules (MDPI), 2020. URL:[Link]

Thiohydrazide Chemistry & Applications: Title: "Thiohydrazides in the Synthesis of

Functionalized Extranuclear Heterosteroids." Source: MDPI, 2023. URL:[Link]

Physical Properties of Fluorinated Propane Derivatives: Title: "3-(4-Fluorophenyl)propionic

acid - PubChem Compound Summary." Source: National Library of Medicine (NIH). URL:

[Link]

Characterization of Sulfonyl Hydrazide Analogs: Title: "Synthesis, characterisation of some

derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide." Source: Der Pharma

Chemica, 2011. URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[Online PDF]. Available at:
[https://www.benchchem.com/product/b3387718/docs#comprehensive-technical-guide-
physical-characterization-of-3-4-fluorophenyl-sulfanyl-propanehydrazide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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